(1H-Indazol-4-yl)boronic acid hydrochloride is a boronic acid derivative characterized by its indazole structure, which is a bicyclic compound containing a five-membered ring fused to a six-membered ring. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block in the synthesis of biologically active molecules. The molecular formula for (1H-Indazol-4-yl)boronic acid hydrochloride is with a molecular weight of approximately 198.41 g/mol .
This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols. It is often utilized in various chemical reactions, particularly in Suzuki coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds. The compound is commercially available from various suppliers, including Sigma-Aldrich and Ambeed .
The synthesis of (1H-Indazol-4-yl)boronic acid hydrochloride typically involves several methods:
The molecular structure of (1H-Indazol-4-yl)boronic acid hydrochloride features an indazole core with a boronic acid functional group attached at the 4-position. The structural representation can be summarized as follows:
The InChI and InChI Key for this compound are:
(1H-Indazol-4-yl)boronic acid hydrochloride participates in various chemical reactions:
The mechanism of action for (1H-Indazol-4-yl)boronic acid hydrochloride primarily involves its interaction with biological targets:
(1H-Indazol-4-yl)boronic acid hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications .
(1H-Indazol-4-yl)boronic acid hydrochloride has diverse applications in scientific research:
Boronic acid derivatives represent a privileged structural motif in modern medicinal chemistry and drug discovery, distinguished by their unique physicochemical properties and versatile reactivity profiles. Characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon atom, these compounds exhibit exceptional capacity for forming reversible covalent complexes with biological nucleophiles—particularly diols, hydroxylamines, and proteolytic enzymes—via their electron-deficient p-orbital [1] [3]. This molecular behavior underpins their significance as protease inhibitors, enzyme modulators, and targeted therapeutic agents. The historical perception of boron-containing compounds as toxic substances has been systematically overturned through rigorous toxicological evaluation and the successful clinical deployment of FDA-approved agents like bortezomib, ixazomib, and vaborbactam, which demonstrated favorable safety profiles and compelling therapeutic efficacy in oncology and anti-infective applications [1] [3]. The emergence of boron as a bioisostere for carboxylic acids further expands its utility in molecular design, enabling modulation of pharmacokinetic parameters while preserving or enhancing target engagement [5].
Table 1: FDA-Approved Boronic Acid-Based Therapeutics
Compound | Therapeutic Category | Approval Year | Primary Target |
---|---|---|---|
Bortezomib | Antineoplastic | 2003 (FDA) | 20S Proteasome (Chymotrypsin-like activity) |
Ixazomib | Antineoplastic | 2015 (FDA) | 20S Proteasome |
Vaborbactam | β-Lactamase Inhibitor | 2017 (FDA) | Serine β-lactamases (KPC) |
Crisaborole | Anti-inflammatory | 2016 (FDA) | Phosphodiesterase-4 (PDE4) |
The synthetic versatility of boronic acids originates from their dual reactivity as both electrophiles (Lewis acids) and nucleophiles (following activation), enabling diverse transformations critical to complex molecule assembly. At physiological pH, arylboronic acids predominantly exist in a neutral trigonal planar configuration (sp²-hybridized boron), which reversibly converts to an anionic tetrahedral species (sp³-hybridized) under basic conditions or upon interaction with diols—a property exploited in carbohydrate sensing and enzyme inhibition [1] [5]. This equilibrium is governed by substituent effects: electron-withdrawing groups lower the pKa (increasing Lewis acidity), while electron-donating groups raise it [1]. In transition-metal catalyzed cross-coupling, particularly the Nobel-recognized Suzuki-Miyaura reaction, boronic acids serve as indispensable nucleophilic partners, forming C–C bonds with aryl/vinyl halides or pseudohalides under palladium catalysis. This reaction revolutionized biaryl synthesis in drug discovery due to its functional group tolerance, aqueous compatibility, and operational simplicity [3] [8]. Beyond cross-coupling, boronic acids participate in Petasis borono-Mannich reactions, Chan-Lam oxidations, and serve as directing groups in C–H functionalization, establishing them as indispensable building blocks for constructing complex pharmacophores.
The inherent hydrolytic sensitivity of boronic acids necessitates strategic protection for storage or stepwise synthesis. Synthetic equivalents like trifluoroborate salts (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates provide enhanced stability toward air and moisture while maintaining reactivity under controlled conditions [8]. Commercially, over 2,000 organoboron building blocks—spanning simple arylboronic acids to complex heterocyclic derivatives—facilitate rapid exploration of chemical space, enabling drug discovery campaigns to efficiently generate structure-activity relationships (SAR) around boronic acid-containing pharmacophores [8].
Indazole, a bicyclic heteroaromatic system comprising fused benzene and pyrazole rings, constitutes a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties, metabolic stability, and diverse target engagement capabilities. The indazole nucleus permits multiple substitution patterns (1H-, 2H-, or N-alkylated), with the 1H-tautomer typically dominating in biological contexts. Positional isomerism profoundly influences target recognition; 4-, 5-, 6-, and 7-substituted indazoles exhibit distinct pharmacological profiles [2] [4] [7]. The 4-substituted derivatives, particularly, demonstrate enhanced spatial projection for interacting with deep hydrophobic pockets or catalytic sites in enzymes.
Table 2: Therapeutic Applications of Indazole Derivatives
Indazole Position | Biological Activity | Clinical/Preclinical Examples |
---|---|---|
4-Substituted | Kinase Inhibition (PI3K, Fyn) | Pictilisib derivatives |
5-Substituted | Serotonin Receptor Modulation | Granisetron (antiemetic) |
6-Substituted | PDE10A Inhibition | TAK-063 (schizophrenia candidate) |
N1-Substituted | GABA-A Receptor Positive Allosteric Modulation | Pazinaclone (anxiolytic) |
Integration of a boronic acid moiety at the indazole 4-position merges the target-directing capability of the heterocycle with the mechanism-based reactivity of boron. This strategic fusion creates synergistic pharmacophores exemplified in PI3K inhibitors, where the (1H-indazol-4-yl)boronic acid unit coordinates with catalytic serine residues (e.g., Ser806 in PI3Kγ), achieving potent and selective inhibition [4] [5]. Similarly, in proteasome inhibitors, the indazole nitrogen participates in hydrogen bonding with Thr21, while the boron atom forms a covalent adduct with the catalytic threonine (Thr1) of the β5-subunit, mimicking the tetrahedral transition state of peptide hydrolysis [5]. Beyond direct inhibition, the indazole-boronic acid conjugate enhances physicochemical properties: the boronic acid moderates lipophilicity (calculated logP ~1.8 for (1H-indazol-4-yl)boronic acid), improves aqueous solubility relative to unsubstituted indazoles, and provides a handle for prodrug derivatization or bioconjugation [4] [7].
The emergence of (1H-indazol-4-yl)boronic acid hydrochloride (CAS: 1023595-17-6; HCl salt: 1257527-53-9) as a key building block parallels advancements in heterocyclic boronic acid synthesis and the rising therapeutic validation of indazole-based drugs. Early synthetic routes to 4-boroindazoles faced challenges in regioselectivity and boronic acid stability. Traditional methods relied on lithiation-borylation sequences, where 4-bromo-1H-indazole underwent halogen-metal exchange at cryogenic temperatures followed by quenching with trialkyl borates, yielding the unprotected boronic acid [1]. However, this route suffered from low yields due to indazole N–H acidity and competing side reactions. Modern approaches leverage palladium-catalyzed Miyaura borylation (Ir-catalyzed C–H borylation is less effective for indazole C4) using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) with Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos catalytic systems, achieving improved regiocontrol and scalability [1] [8].
The hydrochloride salt form (C₇H₈BN₂O₂·HCl; MW: 212.44 g/mol) enhances crystallinity, shelf-stability, and solubility in polar aprotic solvents compared to the free boronic acid, making it preferable for industrial-scale applications. Characterized by a melting point of 173-177°C and typically appearing as a tan-to-white crystalline powder, it requires storage at 2-8°C to minimize anhydride formation [4] [7]. Its emergence coincided with drug discovery efforts targeting oncogenic kinases and the proteasome, where it served as a critical precursor to covalent inhibitors. Notable applications include the synthesis of trisubstituted pyrimidine-based PI3K inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase (hFPPS), underscoring its role as a versatile warhead for metalloenzyme inhibition [4]. Commercial accessibility since the early 2010s through suppliers like Sigma-Aldrich (MFCD09878901), Thermo Scientific, and Aladdin Scientific facilitated its adoption in drug discovery, positioning it as a specialized yet increasingly utilized building block for next-generation targeted therapies.
Table 3: Synthetic Methods for (1H-Indazol-4-yl)boronic Acid Derivatives
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Lithiation-Borylation | 1. n-BuLi, THF, -78°C2. B(OR)₃, then H₃O⁺ | Direct, no transition metals | Low yield (~30%), N-protection often needed |
Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C | Higher yield (60-75%), regioselective | Requires Pd catalyst purification |
Direct C–H Borylation | Ir(OMe)cod₂/ dtbpy, HBpin, hexanes, 60°C | Atom-economical, step-efficient | Favors C7 over C4 (steric control) |
Hydrolysis of MIDA-Boronates | HCl, MeOH/H₂O, rt | Stable precursor, delayed boronic acid release | Requires pre-synthesis of MIDA ester |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2